methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate
Overview
Description
Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a pyrrole ring attached to a benzenecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate typically involves multiple steps, starting with the preparation of the core benzenecarboxylate structureThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrrole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methoxybenzenecarboxylate: Lacks the pyrrole ring, making it less versatile in certain applications.
Methyl 5-bromo-2-methoxy-4-(1H-indol-1-yl)benzenecarboxylate: Contains an indole ring instead of a pyrrole ring, which can lead to different chemical and biological properties.
Uniqueness
Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate is unique due to the presence of both a bromine atom and a pyrrole ring, which confer distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
methyl 5-bromo-2-methoxy-4-pyrrol-1-ylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-17-12-8-11(15-5-3-4-6-15)10(14)7-9(12)13(16)18-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPADBHCCFKQEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223050 | |
Record name | Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861206-27-1 | |
Record name | Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861206-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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